Robtin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Robtin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from the seeds of Cassia tora or the plant Sophora yunnanensis . The chemical synthesis of this compound involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of flavonoid precursors and specific catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from natural sources. The process includes harvesting the plant material, followed by extraction using solvents such as ethanol or methanol. The extract is then purified using techniques like chromatography to isolate this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Robtin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may produce dihydroflavonoids .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Robtin involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in cardiovascular function . It has been shown to inhibit nitric oxide production, which plays a role in its cardiotonic activity . The compound also interacts with signaling pathways that regulate cellular processes, contributing to its bioactive effects .

Comparación Con Compuestos Similares

Robtin is unique among flavonoids due to its specific structure and bioactivity. Similar compounds include other flavonoids such as quercetin, kaempferol, and naringenin . These compounds share structural similarities with this compound but differ in their specific functional groups and bioactivities .

Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and anti-inflammatory effects.

Naringenin: Exhibits antioxidant and anti-inflammatory activities.

This compound stands out due to its cardiotonic activity, which is not commonly observed in other flavonoids .

Propiedades

IUPAC Name |

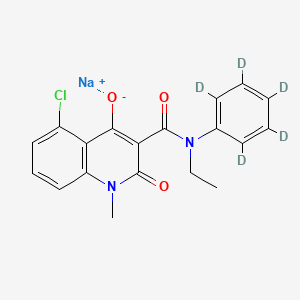

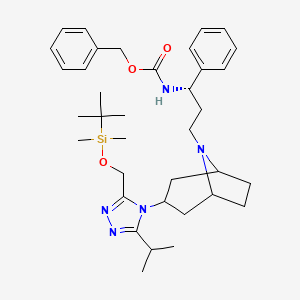

(2S)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPNYDYGMFMXLQ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structure of Robtin and where has it been found in nature?

A1: this compound is a flavanone, a class of flavonoids. Its structure consists of a dihydroflavonol core with hydroxyl groups at positions 3', 4', 5', and 7'. [] It has been identified as a constituent of black locust (Robinia pseudoacacia) wood. []

Q2: How does the structure of this compound compare to other related flavonoids found in black locust wood?

A2: Black locust wood contains a variety of phenolic compounds. Along with this compound, other related flavonoids identified include:

- (+)-Leucorobinetinidin: A flavan, meaning it lacks the carbonyl group at the 4 position found in this compound. []

- Dihydrorobinetin: A flavanonol, possessing a hydroxyl group at the 3 position, which this compound lacks. []

- Robinetin: A flavonol, featuring a double bond between carbons 2 and 3, absent in the this compound structure. []

Q3: Beyond black locust wood, are there other known sources of this compound in nature?

A3: While the provided research highlights this compound in black locust wood, it has also been isolated from the heartwood of acacia (Robinia pseudoacacia). [] Further research is needed to fully understand the distribution and potential roles of this compound in various plant species.

Q4: What methods have been used to identify and quantify this compound in plant extracts?

A4: Researchers have employed techniques like High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) and HPLC coupled with Diode-Array Detection and Electrospray Ionization Mass Spectrometry/Mass Spectrometry (HPLC-DAD/ESI-MS/MS) to identify and quantify this compound within complex plant extracts. [] These methods allow for separation, identification, and quantification of individual compounds, providing valuable insights into the chemical composition of plant materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)

![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)

![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)